molecular formula C12H7N3O3 B15155938 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B15155938
M. Wt: 241.20 g/mol
InChI Key: VMFJQUPLIGCOPQ-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a phenyl group bearing a cyano substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable oxidizing agent to yield the desired pyridazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different functionalized pyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Uniqueness: 1-(3-Cyanophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

1-(3-cyanophenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C12H7N3O3/c13-7-8-2-1-3-9(6-8)15-5-4-10(16)11(14-15)12(17)18/h1-6H,(H,17,18)

InChI Key

VMFJQUPLIGCOPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O)C#N

Origin of Product

United States

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